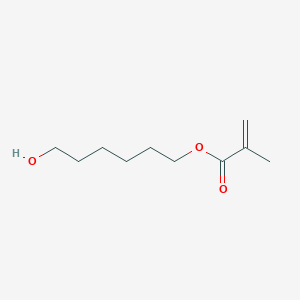

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

Katalognummer B080691

Molekulargewicht: 186.25 g/mol

InChI-Schlüssel: XFOFBPRPOAWWPA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08722760B2

Procedure details

1,6-Hexanediol (1000.00 g, 8.46 mol, Sigma-Aldrich) was placed in a 1-liter 3-neck flask equipped with a mechanical stirrer and a narrow tube blowing dry air into the flask. The solid diol was heated to 90° C., at which temperature all the solid melted. With continuous stirring, p-toluenesulfonic acid crystals (18.95 g, 0.11 mol) followed by BHT (2.42 g, 0.011 mol) and methacrylic acid (728.49.02 g, 8.46 mol). Heating at 90° C. with stirring was continued for 5 hours during which time vacuum was applied using tap water aspirator for 5-10 minutes after each half-hour reaction time. The heat was turned off and the reaction mixture was cooled to room temperature. The viscous liquid obtained washed with 10% aqueous sodium carbonate twice (2×240 ml), followed by washing with water (2×240 ml), and finally with 100 ml of saturated NaCl aqueous solution. The obtained oil was dried using anhydrous Na2SO4 then isolated by vacuum filtration to give 1067 g (67.70%) of 6-hydroxyhexyl methacrylate, a yellow oil. This desired product was formed along with 15-18% of 1,6-bis(methacryloyloxyhexane). Chemical characterization was by NMR analysis.

Yield

67.7%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[C:9](O)(=[O:13])[C:10]([CH3:12])=[CH2:11]>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[C:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8])(=[O:13])[C:10]([CH3:12])=[CH2:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCO)O

|

Step Two

|

Name

|

|

|

Quantity

|

8.46 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

18.95 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer and a narrow tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

blowing dry air into the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating at 90° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

aspirator for 5-10 minutes after each half-hour

|

|

Duration

|

7.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The viscous liquid obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10% aqueous sodium carbonate twice (2×240 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with water (2×240 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained oil was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then isolated by vacuum filtration

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCCCCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1067 g | |

| YIELD: PERCENTYIELD | 67.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 67.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |